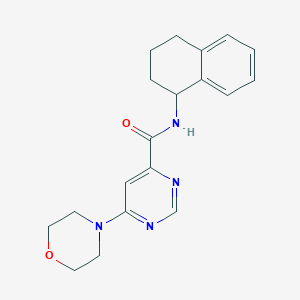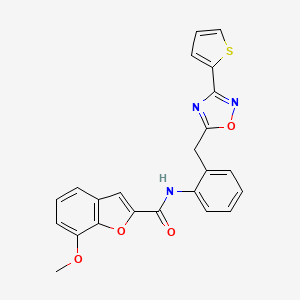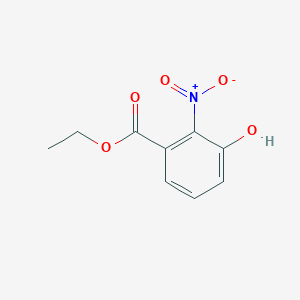
3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule featuring several functional groups, such as pyrazole, benzamide, and thiophene. The presence of these groups suggests potential biological activities and makes it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide generally involves the following steps:
Synthesis of Pyrazole Derivative: : Starting with 3-(thiophen-2-yl)acrylonitrile, cyclization under acidic conditions yields 3-(thiophen-2-yl)-1H-pyrazole.
Functionalization of Piperidine: : Piperidine is reacted with a suitable carbonyl compound to introduce the 4-carbonyl group.
Amide Bond Formation: : The pyrazole derivative and functionalized piperidine are then coupled with 3,4-dimethylbenzoic acid under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production may involve optimization of the synthetic route, focusing on yield, purity, and scalability. Flow chemistry or batch processes may be utilized to achieve large-scale production, depending on the demand and applications of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction of the nitro groups, if present, could be achieved using reducing agents like sodium borohydride.
Substitution: : Halogenation of the aromatic ring can be performed using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: : N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Sulfoxides or Sulfones: from oxidation of the thiophene ring.
Reduced Amines: from reduction reactions.
Halogenated Derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide has shown promise in various fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a probe for studying protein-ligand interactions.
Medicine: : Investigated for its potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Used in the development of new materials with specific electronic properties due to the presence of heteroaromatic rings.
Wirkmechanismus
The precise mechanism of action of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals interactions, and π-π stacking. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparing 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide with similar compounds highlights its unique properties:
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-benzamide: : Lacks the 3,4-dimethyl groups on the benzamide ring, which may influence its steric and electronic properties.
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-methylbenzamide: : Contains a single methyl group, impacting its hydrophobic interactions.
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,4-dimethoxybenzamide: : Methoxy groups instead of methyl, which affects its electron-donating capabilities and reactivity.
The presence of the dimethyl groups in this compound makes it unique in terms of its steric profile, potentially influencing its binding affinity and specificity for certain biological targets.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-5-6-16(12-15(14)2)21(27)23-17-7-9-26(10-8-17)22(28)19-13-18(24-25-19)20-4-3-11-29-20/h3-6,11-13,17H,7-10H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHOYQEHIKZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)
![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)
![methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2847748.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)





![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2847764.png)
